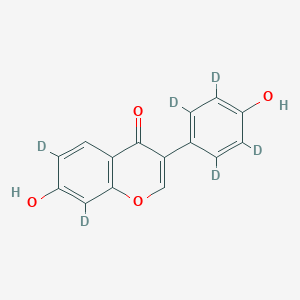

Daidzein-d6

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i1D,2D,3D,4D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSIJRDFPHDXIC-UMCLXPAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1O)[2H])OC=C(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442180 | |

| Record name | Daidzein-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291759-05-2 | |

| Record name | Daidzein-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Daidzein-d6: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated isoflavone, Daidzein-d6. It covers its core chemical properties, structural details, and key experimental applications, with a focus on methodologies relevant to research and development.

Core Chemical and Physical Properties

This compound is the isotopically labeled form of Daidzein, a naturally occurring isoflavone found in soybeans and other legumes. The deuterium labeling makes it an invaluable tool in metabolic studies, pharmacokinetics, and as an internal standard for quantitative mass spectrometry.

General Properties

The general chemical properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl-2,3,5,6-d4)-4H-chromen-4-one-6,8-d2 | [1] |

| Synonyms | [6,8,2′,3′,5′,6′-D6]-Daidzein, 4',7-Dihydroxyisoflavone-d6 | [1][2] |

| Appearance | Off-White Crystalline Solid | [1] |

| Primary Application | Labeled aglycon of Daidzin; Internal standard | [3] |

| Storage Temperature | -20°C Freezer | [1] |

Physicochemical Data

Quantitative physicochemical data for this compound and its non-deuterated analog, Daidzein, are provided for comparison.

| Property | This compound | Daidzein | Reference |

| CAS Number | 291759-05-2 | 486-66-8 | [3] |

| Molecular Formula | C₁₅H₄D₆O₄ | C₁₅H₁₀O₄ | [3] |

| Molecular Weight | 260.27 g/mol | 254.24 g/mol | [3] |

| Monoisotopic Mass | 260.09556927 Da | 254.05790882 Da | [1] |

| Topological Polar Surface Area | 66.8 Ų | 66.8 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | 4 | [1] |

| Melting Point | Not available | 315-323 °C (decomposes) | [4] |

Chemical Structure and Spectroscopic Analysis

The structure of this compound is identical to Daidzein, with six hydrogen atoms replaced by deuterium atoms at specific positions on the aromatic rings. This substitution is key to its utility as an internal standard, as it is chemically identical but mass-shifted.

Figure 1. Chemical Structure of this compound ([6,8,2′,3′,5′,6′-D6]-Daidzein).

Figure 1. Chemical Structure of this compound ([6,8,2′,3′,5′,6′-D6]-Daidzein).

Mass Spectrometry

In mass spectrometry, this compound is distinguished from Daidzein by its higher molecular weight.

-

Daidzein: The [M-H]⁻ ion is observed at m/z 253.0495.[5] Characteristic product ions from fragmentation include m/z 225.0556 (loss of CO) and m/z 197.0606 (successive loss of CO).[5]

-

This compound: The [M-H]⁻ ion is expected at m/z 259.0872, a +6 Da shift from the unlabeled compound. The fragmentation pattern is expected to be similar, with corresponding mass shifts in the fragments containing deuterium atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides definitive confirmation of the deuteration positions. The protons at the 6, 8, 2', 3', 5', and 6' positions in Daidzein are absent in the spectrum of this compound. The table below compares the reported chemical shifts for Daidzein with the expected spectrum for this compound.

| Proton Position | Daidzein ¹H Chemical Shift (δ, ppm) in DMSO-d6 | Expected this compound ¹H Chemical Shift (δ, ppm) in DMSO-d6 | Reference |

| H-2 | 8.27 (s) | 8.27 (s) | [3] |

| H-5 | 7.96 (d, J=6.6 Hz) | 7.96 (d, J=6.6 Hz) | [3] |

| H-2', H-6' | 7.37 (dd, J=6.8, 1.2 Hz) | Absent | [3] |

| H-6 | 6.93 (dd, J=6.6, 1.3 Hz) | Absent | [3] |

| H-8 | 6.84 (d, J=1.3 Hz) | Absent | [3] |

| H-3', H-5' | 6.75 (dd, J=6.8, 1.2 Hz) | Absent | [3] |

| 7-OH | 10.89 (s) | 10.89 (s) | [3] |

| 4'-OH | 9.54 (s) | 9.54 (s) | [3] |

Experimental Protocols

This compound is primarily used in two main experimental contexts: as a synthesized labeled compound for tracer studies and as an internal standard for quantification of Daidzein.

Synthesis of [6,8,2′,3′,5′,6′-D6]-Daidzein

A common method for preparing deuterated Daidzein is through acid-catalyzed hydrogen/deuterium exchange on the aromatic protons.[2]

Methodology:

-

Reagent Preparation: Prepare the deuterating reagent, D₃PO₄:BF₃/D₂O.

-

Reaction: Dissolve Daidzein in the deuterating reagent.

-

Heating: Heat the mixture at 100°C to facilitate the H/D exchange at the activated aromatic positions (6, 8, 2', 3', 5', and 6').

-

Quenching & Extraction: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and quench with H₂O. Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product using flash column chromatography (silica gel) to isolate pure [6,8,2′,3′,5′,6′-D6]-Daidzein.

-

Verification: Confirm the structure, isotopic purity, and positions of deuterium incorporation using mass spectrometry and ¹H NMR.[2]

Caption: Workflow for the synthesis of this compound.

Quantification of Daidzein in Biological Samples using LC-MS/MS

This compound is the ideal internal standard (IS) for quantifying Daidzein in complex matrices like plasma or urine due to its similar chemical behavior and distinct mass.[6][7]

Methodology:

-

Sample Preparation:

-

To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of this compound internal standard solution (of known concentration).

-

For total Daidzein (aglycone + conjugates), perform enzymatic hydrolysis using β-glucuronidase/sulfatase.[4]

-

Perform protein precipitation by adding acetonitrile or methanol. Vortex and centrifuge to pellet proteins.

-

Alternatively, use liquid-liquid extraction (e.g., with n-hexane-diethyl ether) or solid-phase extraction (SPE) for sample cleanup.[7]

-

-

Chromatographic Separation (UPLC/HPLC):

-

Mass Spectrometric Detection (Tandem Quadrupole MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Daidzein: Q1: 253.1 → Q3: 225.1 (quantifier), Q1: 253.1 → Q3: 197.1 (qualifier).[5]

-

This compound (IS): Q1: 259.1 → Q3: 231.1 (or other appropriate fragment).

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (Daidzein/Daidzein-d6) against the concentration of Daidzein standards.

-

Calculate the concentration of Daidzein in the unknown samples using the regression equation from the calibration curve.

-

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

Daidzein-d6: A Comprehensive Technical Guide and Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical profile of Daidzein-d6, a deuterated internal standard essential for the accurate quantification of daidzein in various biological matrices. This document outlines the key quality control parameters, experimental methodologies, and relevant biochemical pathways, presented in a format analogous to a comprehensive Certificate of Analysis.

Product Identification and Specifications

This compound is the deuterated form of daidzein, a prominent isoflavone found in soybeans and other legumes. Its use as an internal standard in mass spectrometry-based assays is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of quantitative results.

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 291759-05-2[1] |

| Chemical Formula | C₁₅H₄D₆O₄[1] |

| Molecular Weight | 260.27 g/mol [1] |

| Appearance | Off-white to gray solid[2] |

| Solubility | Soluble in DMSO (10 mM)[3] |

| Storage | Store at 4°C under nitrogen. For long-term storage, store in solvent at -80°C for up to 6 months.[2] |

Analytical Data

The following tables summarize the quantitative data obtained from the analysis of a representative batch of this compound.

Table 2.1: Purity and Isotopic Enrichment

| Test | Method | Result |

| Chemical Purity | HPLC | 96.07%[2][4] |

| Isotopic Purity | Mass Spectrometry | ≥ 98 atom % D |

| Deuteration Pattern | NMR Spectroscopy | 6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one[5] |

Table 2.2: Spectroscopic Data

| Technique | Data |

| Mass Spectrometry (ESI-) | [M-H]⁻ = 259.1 m/z |

| ¹H-NMR (DMSO-d₆) | Conforms to structure; absence of signals at deuterated positions |

| ¹³C-NMR (DMSO-d₆) | Conforms to structure |

Experimental Protocols

The following sections detail the methodologies used to obtain the analytical data presented above.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the chemical purity of this compound by assessing the presence of non-deuterated daidzein and other impurities.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient system of acetonitrile and water, both containing 0.1% formic acid, is commonly employed.

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent, such as methanol or DMSO.

-

The sample is injected into the HPLC system.

-

The chromatogram is monitored at a wavelength of approximately 254 nm.

-

The peak area of this compound is compared to the total peak area of all components in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Objective: To confirm the molecular weight of this compound and to determine its isotopic purity.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

-

The sample is introduced into the mass spectrometer via direct infusion or LC.

-

The mass spectrum is acquired in negative ionization mode.

-

The molecular ion peak corresponding to the [M-H]⁻ of this compound (m/z 259.1) is observed and its mass accuracy is determined.

-

The relative abundance of the molecular ion of unlabeled daidzein (m/z 253.1) is measured to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

The this compound sample is dissolved in a deuterated solvent, typically DMSO-d₆.

-

¹H and ¹³C NMR spectra are acquired.

-

The ¹H NMR spectrum is examined for the absence of signals at the 2', 3', 5', 6', 6, and 8 positions, confirming successful deuteration at these sites. The remaining proton signals should correspond to the expected structure of daidzein.

-

The ¹³C NMR spectrum is analyzed to ensure that the carbon skeleton is consistent with the daidzein structure.

Visualizations

The following diagrams illustrate key aspects of this compound, from its molecular structure to its role in metabolic studies.

Caption: Chemical structure of this compound.

Caption: A typical analytical workflow for the certification of this compound.

Caption: Simplified metabolic pathway of daidzein by gut microbiota.

References

Synthesis and Isotopic Purity of Daidzein-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Daidzein-d6. Deuterated daidzein is a critical internal standard for mass spectrometry-based quantification of daidzein in biological matrices, enabling more accurate pharmacokinetic and metabolic studies. This document details the synthetic methodologies, experimental protocols for isotopic purity assessment, and presents relevant data in a structured format.

Synthesis of this compound

The most common and efficient method for preparing this compound is through acid-catalyzed hydrogen-deuterium (H/D) exchange on the aromatic rings of unlabeled daidzein. The protons ortho and para to the phenolic hydroxyl groups are susceptible to electrophilic substitution by deuterium ions from a strong deuterated acid.

A key method for the synthesis of [6,8,2′,3′,5′,6′-D6]-daidzein involves the use of a potent deuterating reagent, D3PO4·BF3 in deuterated water (D2O), at elevated temperatures.[1] This approach ensures high levels of deuterium incorporation at specific, stable positions. An alternative method involves H/D exchange using reagents like phosphorus tribromide (PBr3) or sodium deuteroxide (NaOD) in D2O, or deuterated trifluoroacetic acid.[1] These methods can yield deuterated products with isotopic purities of 90% or higher.[2]

Synthetic Pathway

The synthesis of this compound via acid-catalyzed H/D exchange can be visualized as a direct deuteration of the daidzein molecule. The strong deuterated acid facilitates the electrophilic substitution of hydrogen atoms with deuterium atoms on the electron-rich aromatic rings.

Experimental Protocol: Synthesis of [6,8,2′,3′,5′,6′-D6]-daidzein

The following protocol is based on the method described by Rasku and Wähälä (2000).[1]

Materials:

-

Daidzein

-

Deuterated phosphoric acid (D3PO4)

-

Boron trifluoride deuterate (BF3·D2O)

-

Deuterium oxide (D2O)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Prepare the deuterating reagent by carefully mixing D3PO4 and BF3·D2O.

-

Dissolve daidzein in a minimal amount of a suitable deuterated solvent.

-

Add the deuterating reagent to the daidzein solution in a sealed reaction vessel.

-

Heat the reaction mixture at 100°C for a specified period (e.g., 24-48 hours) to facilitate the H/D exchange.

-

After cooling to room temperature, quench the reaction by carefully adding the mixture to ice-cold D2O.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with deuterated brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain pure this compound.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is crucial for its use as an internal standard. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS), is a powerful tool for determining the isotopic distribution of the deuterated product.

2.1.1. Experimental Protocol: LC-MS/MS Analysis

The following is a general protocol that can be adapted for the analysis of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate daidzein from any impurities.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 259.1 (for this compound, [M-H]⁻).

-

Product Ions (Q3): Monitor characteristic fragment ions of daidzein. For example, for unlabeled daidzein (m/z 253.1), fragments around m/z 135.0 and 117.0 are observed. The corresponding fragments for this compound would be shifted by the number of deuterium atoms in the fragment.

Data Analysis: The isotopic purity is determined by analyzing the mass spectrum of the this compound peak. The relative intensities of the ions corresponding to different numbers of deuterium atoms (d0 to d6) are measured to calculate the percentage of the desired d6 isotopologue.

Table 1: Theoretical and Observed Mass-to-Charge Ratios for Daidzein Isotopologues in Negative Ion Mode

| Isotopologue | Chemical Formula | Theoretical m/z ([M-H]⁻) |

| Daidzein-d0 | C15H9O4⁻ | 253.0501 |

| Daidzein-d1 | C15H8DO4⁻ | 254.0564 |

| Daidzein-d2 | C15H7D2O4⁻ | 255.0626 |

| Daidzein-d3 | C15H6D3O4⁻ | 256.0689 |

| Daidzein-d4 | C15H5D4O4⁻ | 257.0752 |

| Daidzein-d5 | C15H4D5O4⁻ | 258.0814 |

| This compound | C15H3D6O4⁻ | 259.0877 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the positions of deuterium incorporation by observing the disappearance of proton signals at specific chemical shifts. The isotopic purity can be estimated by comparing the integration of the remaining proton signals to a known internal standard. ¹³C NMR can also be used to observe changes in the carbon signals due to the presence of deuterium.

2.2.1. Experimental Protocol: ¹H NMR Analysis

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a known amount of this compound and an internal standard (e.g., dimethyl sulfoxide-d6 with a known amount of a non-deuterated standard) in a suitable deuterated solvent (e.g., DMSO-d6).

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

Data Analysis:

-

Identify the signals corresponding to the aromatic protons of daidzein (positions 6, 8, 2', 3', 5', and 6').

-

The significant reduction or disappearance of these signals in the ¹H NMR spectrum of this compound confirms successful deuteration at these positions.

-

Calculate the percentage of deuteration at each position by comparing the integral of the residual proton signal to the integral of the internal standard.

Table 2: Expected ¹H NMR Chemical Shift Changes upon Deuteration of Daidzein

| Proton Position | Typical Chemical Shift (ppm) in DMSO-d6 | Expected Observation in this compound |

| H-2 | ~8.3 | Signal remains |

| H-5 | ~7.9 | Signal remains |

| H-6 | ~6.9 | Signal disappears/significantly reduced |

| H-8 | ~6.8 | Signal disappears/significantly reduced |

| H-2', H-6' | ~7.4 | Signal disappears/significantly reduced |

| H-3', H-5' | ~6.8 | Signal disappears/significantly reduced |

Workflow for Isotopic Purity Determination

The overall workflow for determining the isotopic purity of synthesized this compound involves a combination of purification and analytical techniques.

Conclusion

The synthesis of this compound with high isotopic purity is achievable through acid-catalyzed H/D exchange. Rigorous analysis using both mass spectrometry and NMR spectroscopy is essential to confirm the level and positions of deuterium incorporation. This well-characterized, isotopically labeled internal standard is indispensable for accurate and reliable quantification of daidzein in complex biological samples, thereby supporting critical research in pharmacology and drug development.

References

Navigating the Stability of Daidzein-d6 Stock Solutions: A Technical Guide

For researchers, scientists, and drug development professionals, ensuring the integrity of analytical standards is paramount. This in-depth technical guide provides a comprehensive overview of the long-term storage conditions for Daidzein-d6 stock solutions, addressing critical factors that influence its stability and offering detailed experimental protocols for stability assessment.

Recommended Long-Term Storage Conditions

While comprehensive, publicly available long-term stability studies specifically for this compound are limited, recommendations from suppliers and stability data for its non-deuterated analogue, Daidzein, provide a strong foundation for establishing reliable storage protocols.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

| Parameter | Recommendation | Rationale and Considerations |

| Solvent | DMSO (Dimethyl Sulfoxide) | Daidzein exhibits good solubility in DMSO (approx. 30 mg/mL), making it a common choice for preparing concentrated stock solutions.[1] |

| Ethanol | Soluble in ethanol, but to a lesser extent than DMSO (approx. 0.1 mg/mL).[1] May be suitable for less concentrated stocks. | |

| Dimethyl Formamide (DMF) | Offers good solubility (approx. 10 mg/mL).[1] | |

| Storage Temperature | -80°C | Optimal for long-term storage (up to 1 year). [2] Minimizes the rate of potential degradation reactions. |

| -20°C | Suitable for intermediate-term storage (up to 6 months).[2][3] A common and practical option for many laboratories. | |

| Atmosphere | Under inert gas (Nitrogen or Argon) | Recommended to prevent oxidation.[2][3] Daidzein, like other phenolic compounds, can be susceptible to oxidative degradation. Purging the solvent and the headspace of the storage vial with an inert gas is a critical step. |

| Light Exposure | Protect from light | Daidzein is sensitive to UV-Vis light and can undergo photodegradation.[4][5] Amber vials or storage in the dark are essential. |

| Freeze-Thaw Cycles | Minimize | Repeated freeze-thaw cycles can accelerate degradation. It is best practice to aliquot stock solutions into single-use vials to avoid this.[2] |

| Aqueous Solutions | Not recommended for storage | Daidzein is sparingly soluble in aqueous buffers, and such solutions are not recommended for storage for more than one day.[1][6] |

Factors Influencing Stability

Several environmental factors can impact the stability of this compound in solution. Understanding these is crucial for maintaining the integrity of stock solutions.

-

Temperature: Elevated temperatures significantly accelerate the degradation of isoflavones.[7][8][9] While daidzein is relatively stable at ambient temperatures for short periods, long-term storage requires sub-zero temperatures.

-

pH: Daidzein is more stable in acidic to neutral conditions and shows instability in alkaline media.[8] Therefore, the use of neutral solvents like DMSO, ethanol, and DMF is preferred over basic solutions.

-

Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[4][10] A study on the short-term stability of soy isoflavones revealed that daidzein was sensitive to UV-Vis light.[5]

-

Oxidation: The phenolic hydroxyl groups in the daidzein structure are susceptible to oxidation. Storing solutions under an inert atmosphere is a key preventative measure.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential to accurately determine the concentration of this compound and to separate it from any potential degradants. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique.

Forced Degradation Studies

Forced degradation (or stress testing) is a critical component in developing a stability-indicating method. It involves subjecting the this compound solution to harsh conditions to intentionally induce degradation. This helps in identifying potential degradation products and ensuring the analytical method can resolve them from the parent compound.

Table 2: Protocol for Forced Degradation of this compound Stock Solutions

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis. Note: Daidzein is known to be unstable in alkaline media.[8] |

| Oxidative Degradation | Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours. |

| Thermal Degradation | Place a vial of the this compound stock solution in an oven at 80°C for 48 hours. |

| Photodegradation | Expose a vial of the this compound stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period (e.g., 24 hours). |

Stability-Indicating HPLC-UV Method

The following is a general protocol for a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific instrumentation and column.

Table 3: Example HPLC-UV Method for this compound Stability Analysis

| Parameter | Condition |

| HPLC System | A standard HPLC system with a UV detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient of (A) 0.1% acetic acid in water and (B) 0.1% acetic acid in acetonitrile. |

| Gradient | Start with 88% A and 12% B, hold for 9 min. Increase to 15% B over 10 min. Increase to 27% B over 11 min. Increase to 35% B over 20 min. |

| Flow Rate | 1.0 mL/min. |

| Detection Wavelength | 254 nm. |

| Injection Volume | 10 µL. |

| Column Temperature | 35°C. |

Visualizing Experimental Workflows

To ensure clarity and reproducibility, the workflows for preparing and testing the stability of this compound stock solutions can be visualized.

Conclusion

The long-term stability of this compound stock solutions is critical for the accuracy of research in which it is used as an internal standard. By adhering to the storage conditions outlined in this guide—namely, dissolution in an appropriate organic solvent like DMSO, storage at -80°C under an inert atmosphere, and protection from light—researchers can be confident in the integrity of their analytical standard. Furthermore, the implementation of a validated stability-indicating HPLC method, developed through forced degradation studies, is essential for verifying the stability of these solutions over time. These practices will contribute to the generation of reliable and reproducible scientific data.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In-vivo and in-silico toxicity studies of daidzein: an isoflavone from soy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Throughput Quantification of Daidzein in Biological Matrices using Daidzein-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of daidzein in biological matrices, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Daidzein-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for pharmacokinetic studies, clinical trials, and other research applications requiring reliable quantification of daidzein.

Introduction

Daidzein is a prominent isoflavone found in soy and other legumes, recognized for its potential health benefits, including the mitigation of menopausal symptoms, reduction of osteoporosis risk, and potential anti-cancer properties. Accurate quantification of daidzein in biological fluids is crucial for understanding its bioavailability, metabolism, and pharmacokinetic profile. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity and sensitivity. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable and reproducible results by correcting for analytical variability.[1] This application note provides a detailed protocol for the extraction and quantification of daidzein in biological samples using this compound as an internal standard.

Experimental

Materials and Reagents

-

Daidzein and this compound standards

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

β-Glucuronidase/sulfatase from Helix pomatia (for urine analysis)

-

Human plasma and urine (blank)

Sample Preparation

Human Urine:

A simple "dilute and shoot" method following enzymatic hydrolysis is employed for urine samples.[2]

-

To 200 µL of urine, add 200 µL of phosphate buffer (pH 5.0).

-

Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected daidzein levels).

-

Add 20 µL of β-glucuronidase (10,000 U/mL) and 20 µL of sulfatase (1000 U/mL).

-

Incubate at 37°C for 2 hours to hydrolyze daidzein conjugates.

-

Add 450 µL of dimethylformamide (DMF) and 40 µL of formic acid.

-

Vortex for 30 seconds and let it equilibrate for 10 minutes.

-

Centrifuge at 13,000 rpm for 15 minutes.

-

Transfer the supernatant for LC-MS/MS analysis.

Human Plasma:

Protein precipitation is a common and effective method for plasma sample preparation.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument dependent |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Daidzein | 253.1 | 224.1 | 25 |

| 253.1 | 195.1 | 30 | |

| This compound | 259.1 | 230.1 | 25 |

| 259.1 | 199.1 | 30 |

Note: The specific product ions and collision energies should be optimized for the instrument in use.

Results and Discussion

Method Validation

The method should be validated according to established guidelines for bioanalytical method validation. Key parameters to assess include linearity, sensitivity (LOD and LOQ), precision, accuracy, recovery, and matrix effect.

Table 1: Summary of Method Validation Parameters for Daidzein Quantification

| Parameter | Urine | Plasma |

| Linearity (r²) | > 0.99 | > 0.99 |

| LOD (ng/mL) | 0.5 - 1 | 0.1 - 0.5 |

| LOQ (ng/mL) | 1 - 2 | 0.5 - 1 |

| Intra-day Precision (%RSD) | < 10% | < 15% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy (% bias) | ± 15% | ± 15% |

| Recovery | > 85% | > 80% |

| Matrix Effect | Minimal with IS | Compensated by IS |

Data compiled from various literature sources.[2][3]

Sample Analysis

The use of this compound as an internal standard effectively compensates for variations in extraction efficiency and ion suppression or enhancement, leading to reliable quantification of daidzein across a wide range of concentrations. The peak area ratio of daidzein to this compound is used to construct the calibration curve and quantify the analyte in unknown samples.

Visualizations

Experimental Workflow for Urine Sample Analysis

Caption: Workflow for the preparation of urine samples for daidzein analysis.

Experimental Workflow for Plasma Sample Analysis

Caption: Workflow for the preparation of plasma samples for daidzein analysis.

Logical Relationship of Internal Standard Use

References

- 1. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

- 2. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids [mdpi.com]

Application Note: Quantitative Analysis of Daidzein in Human Urine Using Daidzein-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daidzein is a prominent isoflavone found in soy products and is known for its potential health benefits, including the mitigation of risks for hormone-related cancers, cardiovascular disease, and osteoporosis.[1] Accurate quantification of daidzein and its metabolites in biological matrices such as urine is crucial for understanding its bioavailability, metabolism, and physiological effects. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of daidzein in human urine, employing Daidzein-d6 as an internal standard to ensure accuracy and precision.

Metabolic Pathway of Daidzein

In the human body, daidzein undergoes significant metabolism, primarily through glucuronidation and sulfation in the liver and intestines, to form its major conjugated metabolites. Gut microbiota also play a crucial role in metabolizing daidzein to equol and O-desmethylangolensin (O-DMA). For the analysis of total daidzein, an enzymatic hydrolysis step is typically required to convert the conjugated metabolites back to the aglycone form.

References

Application Notes and Protocols for the Quantitative Analysis of Daidzein in Food Matrices using Daidzein-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daidzein is a naturally occurring isoflavone found predominantly in soybeans and other legumes. Due to its potential health benefits, including the mitigation of menopausal symptoms and reduction of risks for hormone-related cancers and osteoporosis, accurate quantification of Daidzein in food products is of significant interest. The complexity of food matrices, however, presents analytical challenges such as matrix effects and analyte loss during sample preparation. The use of a stable isotope-labeled internal standard, such as Daidzein-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and accurate method for the quantification of Daidzein by compensating for these variations.[1][2] This document provides detailed application notes and protocols for the analysis of Daidzein in various food matrices using this compound as an internal standard.

Experimental Protocols

Sample Preparation and Extraction

The choice of extraction method is critical and can be influenced by the nature of the food matrix.[1] Common techniques include solvent extraction, ultrasonication-assisted extraction (UAE), and microwave-assisted extraction (MAE).[3] For many soy-based products, a simple solvent extraction is effective.[4][5]

Materials:

-

Food sample (e.g., soy flour, soy milk, tofu)

-

This compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol)

-

Extraction Solvent: 80% aqueous methanol or acetonitrile-water mixture[4][6]

-

0.1 M Hydrochloric acid (HCl) (optional, for hydrolysis of glycosides)

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm or 0.45 µm)

Protocol:

-

Homogenization: Homogenize solid food samples to a fine powder or slurry. For liquid samples like soy milk, ensure they are well-mixed.

-

Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample. The amount should be comparable to the expected concentration of Daidzein in the sample.

-

Extraction:

-

Add 10 mL of the extraction solvent to the sample.

-

For total Daidzein (aglycone + glycosides), acid hydrolysis can be performed by adding HCl and heating.[7] However, direct analysis of the aglycone is common.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Utilize ultrasonication for 20-30 minutes or microwave-assisted extraction according to instrument parameters to enhance extraction efficiency.[3]

-

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid matrix from the liquid extract.

-

Collection: Carefully transfer the supernatant to a clean tube.

-

Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[4]

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for its high sensitivity and selectivity.[2][7][8]

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7] |

| Mobile Phase A | 0.1% Formic acid in Water or 0.1% Acetic Acid in Water[4][9] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or 0.1% Acetic Acid in Acetonitrile[4][9] |

| Gradient Elution | A typical gradient starts with a low percentage of mobile phase B, increasing linearly to elute Daidzein, followed by a re-equilibration step. An example gradient could be: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10.1-12 min (10% B). |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometric Conditions:

Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of isoflavones.[1]

| Parameter | Recommended Settings |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for the specific instrument (e.g., -3.0 to -4.5 kV) |

| Source Temperature | Optimized for the specific instrument (e.g., 120-150 °C) |

| Desolvation Gas Flow | Optimized for the specific instrument |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Daidzein | 253.1 | 223.1 / 195.1 | Optimized for instrument |

| This compound | 259.1 | 229.1 / 198.1 | Optimized for instrument |

Note: The specific m/z values and collision energies should be optimized for the instrument being used.

Data Presentation

The use of this compound as an internal standard allows for the accurate calculation of Daidzein concentration by determining the peak area ratio of the analyte to the internal standard.

Table 1: Method Validation Parameters for Daidzein Analysis

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [1][10] |

| Limit of Detection (LOD) | 0.1 - 5 ng/mL | [1][4][11] |

| Limit of Quantification (LOQ) | 0.3 - 15 ng/mL | [1][11][12] |

| Recovery (%) | 90 - 110% | [4][10] |

| Intra-day Precision (%RSD) | < 10% | [4][10][11] |

| Inter-day Precision (%RSD) | < 15% | [4][10] |

Table 2: Example Daidzein Content in Various Soy-Based Foods

| Food Matrix | Daidzein Content (µg/g) | Reference |

| Soy Flour | 674 | [4] |

| Soy Milk | 6.27 | [12] |

| Tofu | Varies significantly with processing | [4] |

| Soybean | Varies by variety and growing conditions | [4][9] |

Visualizations

Caption: Workflow for Daidzein analysis in food using this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. jfda-online.com [jfda-online.com]

- 5. Soy isoflavone analysis: quality control and a new internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. mdpi.com [mdpi.com]

- 9. shimadzu.com [shimadzu.com]

- 10. wjpls.org [wjpls.org]

- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cell Culture Experiments Utilizing Daidzein-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein, a prominent isoflavone found in soy and other legumes, is the subject of extensive research for its potential therapeutic effects, including antioxidant, anti-inflammatory, and estrogenic activities.[1] In vitro cell culture experiments are fundamental to elucidating the mechanisms of action of Daidzein. Accurate quantification of Daidzein in these experimental systems is critical for understanding its uptake, metabolism, and dose-dependent effects on cellular pathways.

Daidzein-d6, a deuterated analog of Daidzein, is an indispensable tool for such quantitative studies. Due to its nearly identical chemical and physical properties to Daidzein, but with a distinct molecular weight, this compound serves as an ideal internal standard for mass spectrometry-based analytical methods. Its use allows for precise and accurate measurement of Daidzein concentrations in complex biological matrices such as cell culture media and cell lysates, by correcting for variations in sample preparation and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in in vitro cell culture experiments designed to investigate the biological activities of Daidzein.

Biological Context: In Vitro Effects of Daidzein

Daidzein has been shown to exert a range of effects on various cancer cell lines. For instance, in human BEL-7402 hepatocellular carcinoma cells, Daidzein induces apoptosis through a pathway mediated by reactive oxygen species (ROS) and mitochondrial dysfunction.[2] This involves a decrease in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins.[2] Furthermore, Daidzein can cause cell cycle arrest at the G2/M phase in this cell line.[2]

The cytotoxic effects of Daidzein are cell-line specific. While it shows activity against BEL-7402 cells with an IC50 value of 59.7±8.1 µM, it displays no significant cytotoxicity towards A549 (lung carcinoma), HeLa (cervical cancer), HepG-2 (hepatocellular carcinoma), and MG-63 (osteosarcoma) cells, where the IC50 values are greater than 100 µM.[2] In osteosarcoma cell lines (143B and U2OS), Daidzein has been observed to inhibit cell proliferation and induce apoptosis.[3]

The anti-inflammatory properties of Daidzein have also been noted. It can mitigate lipopolysaccharide (LPS)-induced injury in hepatocytes by suppressing the expression of inflammatory mediators through the inhibition of the ERK1/2 and NF-κB signaling pathways.[4]

Quantitative Data Tables

The following tables present example data that could be obtained from in vitro experiments using Daidzein, with this compound as an internal standard for quantification.

Table 1: Cytotoxicity of Daidzein on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 of Daidzein (µM) |

| BEL-7402 | Hepatocellular Carcinoma | 59.7 ± 8.1[2] |

| A549 | Lung Carcinoma | > 100[2] |

| HeLa | Cervical Cancer | > 100[2] |

| HepG-2 | Hepatocellular Carcinoma | > 100[2] |

| MG-63 | Osteosarcoma | > 100[2] |

Table 2: Effect of Daidzein on Apoptosis and Necrosis in BEL-7402 Cells

| Treatment | Concentration (µM) | Apoptotic Cells (%) | Necrotic Cells (%) | Live Cells (%) |

| Control | 0 | 5.2 | 1.6 | 93.2 |

| Daidzein | 30 | 15.8 | 2.1 | 82.1 |

Data is illustrative and based on findings suggesting Daidzein induces apoptosis.[2]

Table 3: Intracellular Concentration of Daidzein in BEL-7402 Cells Over Time

| Time (hours) | Daidzein Concentration in Cell Lysate (ng/mg protein) |

| 1 | 50.2 ± 4.5 |

| 6 | 125.8 ± 11.3 |

| 12 | 210.5 ± 18.9 |

| 24 | 180.3 ± 16.2 |

This table represents hypothetical data from an experiment where cells are treated with a fixed concentration of Daidzein, and its intracellular concentration is measured at different time points using LC-MS with this compound as an internal standard.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

Daidzein Stock Solution (10 mM):

-

Weigh an appropriate amount of Daidzein powder.

-

Dissolve in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

Vortex until fully dissolved.

-

Aliquot into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

This compound Internal Standard Stock Solution (1 mg/mL):

-

Weigh 1 mg of this compound.

-

Dissolve in 1 mL of methanol or DMSO.

-

Vortex until fully dissolved.

-

Store in a tightly sealed vial at -20°C.

-

-

This compound Working Solution (1 µg/mL):

-

Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.

-

This working solution will be used to spike samples during extraction.

-

Protocol 2: Cell Treatment and Sample Collection

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Incubate under standard conditions (e.g., 37°C, 5% CO2).

-

-

Daidzein Treatment:

-

Once cells have reached the desired confluency, remove the culture medium.

-

Add fresh medium containing the desired concentrations of Daidzein. Prepare dilutions from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate for the desired time period.

-

-

Sample Collection:

-

Supernatant (Cell Culture Medium):

-

Carefully collect the medium from each well into labeled tubes.

-

Centrifuge to remove any detached cells.

-

Transfer the supernatant to new tubes and store at -80°C until analysis.

-

-

Cell Pellet:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by trypsinization or using a cell scraper.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Wash the pellet with ice-cold PBS.

-

Store the cell pellet at -80°C until analysis.

-

-

Protocol 3: Sample Preparation for LC-MS/MS Analysis

-

Cell Lysis (for Cell Pellets):

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a solvent like methanol/water.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization.

-

-

Protein Precipitation and Internal Standard Spiking:

-

To a known volume of cell lysate or supernatant (e.g., 100 µL), add three volumes of ice-cold acetonitrile or methanol containing the this compound internal standard (e.g., 300 µL of acetonitrile with 10 ng/mL this compound).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate at -20°C for at least 20 minutes.

-

-

Centrifugation and Supernatant Collection:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.

-

Vortex and centrifuge to remove any remaining particulates.

-

Transfer to an autosampler vial.

-

Protocol 4: General LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Daidzein from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Daidzein: Precursor ion (m/z) → Product ion (m/z).

-

This compound: Precursor ion (m/z) → Product ion (m/z).

-

-

Analysis: Quantify Daidzein by calculating the peak area ratio of Daidzein to this compound and comparing it to a standard curve prepared in a similar matrix.

-

Visualizations

Caption: Experimental workflow for the quantification of Daidzein in cell culture samples using this compound as an internal standard.

Caption: ROS-mediated mitochondrial dysfunction pathway induced by Daidzein in cancer cells.[2]

References

- 1. Oxidative metabolism of the soy isoflavones daidzein and genistein in humans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative in vitro metabolism of the soy phytoestrogens daidzein and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: High-Throughput Analysis of Daidzein in Biological Matrices using Daidzein-d6 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of daidzein in various biological matrices, such as plasma, serum, and urine. The protocol employs a straightforward sample preparation procedure using protein precipitation, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Daidzein-d6 is utilized as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for high-throughput screening and pharmacokinetic studies in drug development and metabolism research.

Introduction

Daidzein is a naturally occurring isoflavone found in soybeans and other legumes. It has garnered significant interest in the scientific community due to its potential health benefits, including estrogenic activity and antioxidant properties. Accurate quantification of daidzein in biological samples is crucial for understanding its pharmacokinetics, metabolism, and biological effects. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable LC-MS/MS analysis as it closely mimics the analyte's behavior during extraction and ionization, thereby minimizing analytical variability. This document provides a detailed protocol for the preparation and analysis of samples containing daidzein with this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Daidzein and this compound standards

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Biological matrix (plasma, serum, or urine)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of daidzein and this compound in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations for the calibration curve.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of the biological sample (plasma, serum, or urine) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each sample, standard, and quality control sample (except for the blank matrix).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

For urine samples, a hydrolysis step using β-glucuronidase/sulfatase may be necessary prior to protein precipitation to measure total daidzein (aglycone and conjugated forms).[1][2]

LC-MS/MS Instrumentation and Conditions

A variety of LC-MS/MS systems can be used for this analysis. The following are typical parameters that can be optimized for the specific instrumentation available.

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm)[3][4] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and re-equilibrate. |

| Flow Rate | 0.3 mL/min[3] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1][5] |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Optimized for the specific instrument |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Daidzein | 253.2 | 223.2 | Optimized |

| Daidzein | 253.2 | 91.0 | Optimized |

| This compound | 259.2 | 229.2 | Optimized |

Note: Collision energies should be optimized for the specific mass spectrometer being used. A negative Q1 scan for Daidzein (m/z 253.2) typically generates two major product ions at m/z 223.2 and m/z 91.[5]

Data Presentation

The following tables summarize the quantitative data expected from this method.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |

| Daidzein | 1 - 1000 | > 0.995 | 0.5 | 2 |

Data adapted from representative studies.[1][5]

Table 2: Precision and Accuracy

| Quality Control Sample (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC (5) | < 10 | < 15 | 90 - 110 |

| Mid QC (50) | < 10 | < 15 | 90 - 110 |

| High QC (500) | < 10 | < 15 | 90 - 110 |

Acceptance criteria are based on typical bioanalytical method validation guidelines.

Visualizations

Caption: Workflow for the protein precipitation-based sample preparation of biological fluids for daidzein analysis.

Discussion

The described method provides a simple, rapid, and reliable approach for the quantification of daidzein in biological matrices. The protein precipitation protocol is amenable to high-throughput workflows, making it suitable for studies involving a large number of samples. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring data quality. The LC-MS/MS parameters provided serve as a starting point and should be optimized for the specific instrumentation to achieve the best sensitivity and chromatographic separation. This method can be readily adapted for various research and development applications where accurate determination of daidzein is required. Other extraction techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed depending on the complexity of the matrix and the required level of cleanup.[1][6][7] However, for many applications, the simplicity and speed of protein precipitation are advantageous.

References

- 1. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. mdpi.com [mdpi.com]

- 6. agronomy.emu.ee [agronomy.emu.ee]

- 7. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of Daidzein in Biological Matrices using a Validated UPLC-MS/MS Method with Daidzein-d6 as an Internal Standard

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of daidzein in biological samples. The method utilizes a stable isotope-labeled internal standard, Daidzein-d6, to ensure high accuracy and precision. A streamlined sample preparation protocol involving protein precipitation is presented, followed by rapid chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM). The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput analysis in clinical and research settings.

Introduction

Daidzein is a prominent isoflavone found in soy and other legumes, recognized for its potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities.[1] Accurate quantification of daidzein in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological effects. UPLC-MS/MS offers superior sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard like this compound is essential to compensate for matrix effects and variations during sample processing and analysis.[2][3] This application note provides a comprehensive protocol for the UPLC-MS/MS analysis of daidzein, tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents

-

Daidzein (≥98% purity)

-

This compound (stable isotope-labeled internal standard)[4]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Daidzein and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Daidzein stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for sample cleanup.

-

Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample, except for the blank.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

For the analysis of conjugated daidzein metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase would be required prior to protein precipitation.[5]

UPLC-MS/MS Method

Chromatographic Conditions

A reversed-phase UPLC system is used for the separation of daidzein and its internal standard.

| Parameter | Value |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

| Parameter | Value |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The MRM transitions for daidzein and this compound are selected based on their characteristic fragmentation patterns.[6][7] The protonated molecule [M+H]+ is used as the precursor ion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Daidzein | 255.1 | 199.1 (Quantifier) | 0.05 | 30 | 25 |

| 137.1 (Qualifier) | 0.05 | 30 | 35 | ||

| This compound | 261.1 | 205.1 | 0.05 | 30 | 25 |

Method Validation

The UPLC-MS/MS method was validated for linearity, limit of quantification (LOQ), precision, accuracy, and recovery.

Linearity and Limit of Quantification

The calibration curve for daidzein was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99. The LOQ, defined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10, was determined to be 1 ng/mL.[1][8][9]

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 1 ng/mL |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The precision, expressed as the relative standard deviation (%RSD), was less than 15%. The accuracy, expressed as the percentage of the nominal concentration, was within 85-115%.[10][11]

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low (5 ng/mL) | < 10% | < 12% | 95 - 105% | 93 - 107% |

| Medium (50 ng/mL) | < 8% | < 10% | 97 - 103% | 96 - 104% |

| High (500 ng/mL) | < 5% | < 8% | 98 - 102% | 97 - 103% |

Recovery

The extraction recovery of daidzein from the biological matrix was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The recovery was consistently above 85% for all QC levels.

Data Presentation and Visualization

Experimental Workflow

Caption: Workflow for Daidzein Analysis.

Daidzein Fragmentation Pathway

Caption: Daidzein MS/MS Fragmentation.

Conclusion

This application note presents a validated UPLC-MS/MS method for the reliable quantification of daidzein in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple sample preparation protocol and rapid UPLC separation make this method suitable for high-throughput analysis in various research and development settings. The provided protocols and data serve as a comprehensive guide for laboratories aiming to establish a robust analytical method for daidzein.

References

- 1. "A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for" by Faraz Rashid, Sudeep Ghimire et al. [scholarlycommons.henryford.com]

- 2. On-line sample preparation using restricted-access media in the analysis of the soy isoflavones, genistein and daidzein, in rat serum using liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Daidzein-d6 in Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Daidzein-d6 as an internal standard in the quantitative analysis of daidzein and other phytoestrogens in environmental samples. The use of an isotopically labeled standard like this compound is critical for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Daidzein is a naturally occurring isoflavone found in soybeans and other legumes. Due to its estrogenic activity, it is considered an endocrine-disrupting compound (EDC) and its presence in the environment, particularly in water sources, is of growing concern. Accurate monitoring of daidzein concentrations in environmental matrices such as wastewater, river water, and soil is essential for assessing its potential ecological impact.

Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative analysis of organic micropollutants. This compound has a chemical structure nearly identical to daidzein, but with six deuterium atoms replacing hydrogen atoms. This mass difference allows for its distinction from the native analyte by a mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically during sample extraction, cleanup, and chromatographic separation. This co-elution and similar ionization behavior enable effective correction for analytical variability, leading to highly accurate and precise results.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the analysis of daidzein in environmental samples. This method offers high sensitivity and selectivity, allowing for the detection and quantification of daidzein at trace levels (ng/L).

Principle

Environmental samples are first fortified with a known amount of this compound. The samples then undergo extraction and cleanup, typically using solid-phase extraction (SPE), to isolate the analytes of interest and remove interfering matrix components. The concentrated extract is then injected into an LC-MS/MS system. The analytes are separated by liquid chromatography and subsequently detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal response of the native daidzein to that of this compound is used to calculate the concentration of daidzein in the original sample.

Typical LC-MS/MS Parameters

The following table summarizes typical starting parameters for the LC-MS/MS analysis of daidzein. These may require optimization based on the specific instrumentation and sample matrix.

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium acetate + 0.2% acetic acid[1] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 0.2% acetic acid[1] |

| Flow Rate | 0.2 - 0.4 mL/min[2] |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40 °C[2] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions (m/z) | Daidzein: Precursor: 253.1 -> Product ions: 224.1, 195.1, 132.1 |

| This compound: Precursor: 259.1 -> Product ion: (Specific to fragmentation) | |

| Collision Energy | Optimized for specific instrument and transitions |

| Dwell Time | 50 - 100 ms |

Experimental Protocols

Protocol for Analysis of Daidzein in Aqueous Environmental Samples (Wastewater, River Water)

This protocol is adapted from methodologies for the analysis of phytoestrogens in aqueous matrices using isotopically labeled internal standards.[3]

3.1.1. Materials and Reagents

-

Daidzein analytical standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 200 mg, 6 mL)

-

Glass fiber filters (1 µm)

-

Nitrogen evaporator

-

LC-MS/MS system

3.1.2. Sample Preparation and Extraction Workflow

Caption: Workflow for the analysis of daidzein in aqueous samples.

3.1.3. Detailed Procedure

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C for up to 48 hours. For longer storage, freeze at -20°C.

-

Filtration: Allow samples to reach room temperature. Filter the sample through a 1 µm glass fiber filter to remove suspended solids.

-

Internal Standard Spiking: To a 500 mL aliquot of the filtered sample, add a known amount of this compound solution (e.g., 50 ng) to achieve a final concentration of 100 ng/L.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

-

Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

-

Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

-

Elution: Elute the retained analytes with 2 x 4 mL of methanol into a clean collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

-

-

LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.

Quantitative Data and Method Performance